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Compound of Interest

Compound Name: (R)-(-)-1-Cyclohexylethylamine

Cat. No.: B1589246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Identity
(R)-(-)-1-Cyclohexylethylamine is a chiral amine of significant interest in the fields of organic

synthesis, medicinal chemistry, and materials science. Its utility stems primarily from its

stereochemically defined structure, which makes it an invaluable tool for the separation of

racemic mixtures and as a foundational building block for the synthesis of complex,

enantiomerically pure molecules.[1][2] This guide provides a comprehensive overview of its

physical and chemical properties, detailed protocols for its application, and essential safety

information.
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Identifier Value

Chemical Name (R)-(-)-1-Cyclohexylethylamine

Synonyms
(R)-(-)-α-Methylcyclohexanemethylamine, (R)-

(-)-(1-Aminoethyl)cyclohexane

Molecular Formula C₈H₁₇N[3]

Molecular Weight 127.23 g/mol [3]

CAS Number 5913-13-3[3]

EC Number 227-634-2[3]

Beilstein/REAXYS 2935070[3]

PubChem CID 10997046[4]

Physicochemical Properties
(R)-(-)-1-Cyclohexylethylamine is a colorless to nearly colorless liquid with a characteristic

amine-like odor.[1] It is sensitive to air and hygroscopic, necessitating proper storage under an

inert atmosphere.[5] Below is a summary of its key physicochemical properties.
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Property Value Source(s)

Appearance
Colorless to almost colorless

clear liquid
[1]

Melting Point -15°C (estimate) [6]

Boiling Point 177-178 °C (lit.) [3][6]

Density 0.866 g/mL at 20 °C (lit.) [3]

Refractive Index (n²⁰/D) 1.463 [7]

Specific Rotation ([α]²⁰/D) -3.8° to -4° (neat) [3]

pKa 10.89 ± 0.29 (Predicted) [1]

Flash Point 52 °C (125.6 °F) - closed cup [3]

Solubility

Miscible with acetone,

chloroform, dimethyl sulfoxide,

ethanol, methanol, ether,

petroleum ether, and

dichloromethane. Insoluble in

water.

[1][6]

Spectroscopic Profile
Spectroscopic analysis is crucial for the verification of the identity and purity of (R)-(-)-1-
Cyclohexylethylamine. Below are the characteristic spectral data.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environments within the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.7-2.9 m 1H CH-NH₂

~1.6-1.8 m 5H Cyclohexyl CH

~1.0-1.3 m 6H Cyclohexyl CH₂

~1.05 d 3H CH₃

~1.2 br s 2H NH₂

Note: Predicted chemical shifts based on typical values for similar structures. Actual values

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.

Chemical Shift (δ) ppm Assignment

~52 CH-NH₂

~45 Cyclohexyl CH

~29-30 Cyclohexyl CH₂

~26 Cyclohexyl CH₂

~23 CH₃

Note: Predicted chemical shifts based on typical values for similar structures. Actual values

may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups.
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Frequency (cm⁻¹) Bond Functional Group

~3300-3500 N-H stretch Primary Amine (doublet)

~2850-2950 C-H stretch Alkane

~1600 N-H bend Primary Amine

~1450 C-H bend Alkane

Chemical Reactivity and Stability
The chemical behavior of (R)-(-)-1-Cyclohexylethylamine is dominated by the primary amine

functionality, which imparts basic properties. It readily reacts with acids to form ammonium

salts. This reactivity is the cornerstone of its application as a chiral resolving agent.

The amine can also participate in a variety of other reactions typical of primary amines, such as

acylation, alkylation, and condensation with carbonyl compounds to form imines. For instance,

it reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine.[6]

Stability and Incompatibilities: (R)-(-)-1-Cyclohexylethylamine is stable under normal

conditions. However, it is incompatible with strong oxidizing agents. Due to its air and moisture

sensitivity, it should be stored under a dry, inert atmosphere, such as nitrogen.

Applications in Asymmetric Synthesis
Chiral Resolving Agent
The most prominent application of (R)-(-)-1-Cyclohexylethylamine is in the resolution of

racemic mixtures, particularly carboxylic acids.

Mechanism of Resolution: The process relies on the formation of diastereomeric salts. The

chiral amine, being a single enantiomer (R), reacts with a racemic mixture of a carboxylic acid

((R)-acid and (S)-acid) to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:

(S)-acid]. These diastereomers possess different physical properties, most notably different

solubilities in a given solvent. This difference in solubility allows for their separation by

fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution,
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leaving the more soluble one behind. After separation, the pure enantiomer of the acid can be

recovered by treatment with a strong acid to break the salt.

Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a racemic carboxylic acid,

using ibuprofen as an example.

Materials:

Racemic ibuprofen

(R)-(-)-1-Cyclohexylethylamine

Methanol

Diethyl ether

2M Hydrochloric acid

Anhydrous magnesium sulfate

Standard laboratory glassware

Rotary evaporator

Procedure:

Salt Formation:

In an Erlenmeyer flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of

warm methanol.

In a separate container, dissolve (R)-(-)-1-Cyclohexylethylamine (0.5-1.0 equivalent) in

methanol.

Slowly add the amine solution to the ibuprofen solution with stirring.
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Allow the mixture to cool slowly to room temperature, then place it in an ice bath to

promote crystallization of the less soluble diastereomeric salt.

Isolation of the Diastereomeric Salt:

Collect the precipitated crystals by vacuum filtration.

Wash the crystals with a small amount of cold methanol to remove any adhering mother

liquor.

The filtrate contains the more soluble diastereomeric salt.

Liberation of the Enantiomerically Enriched Ibuprofen:

Suspend the collected crystals in water and add 2M hydrochloric acid until the solution is

acidic (test with pH paper).

Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove

the solvent under reduced pressure using a rotary evaporator to yield one enantiomer of

ibuprofen.

Isolation of the Other Enantiomer:

Treat the filtrate from step 2 with 2M hydrochloric acid.

Follow the same extraction procedure as in step 3 to isolate the other enantiomer of

ibuprofen.

Analysis:

Determine the optical purity (enantiomeric excess) of each ibuprofen sample using

polarimetry or chiral HPLC.
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Figure 2. Workflow for the chiral resolution of ibuprofen.

Chiral Building Block
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(R)-(-)-1-Cyclohexylethylamine is also a valuable chiral precursor in the synthesis of more

complex molecules. Its primary amine group can be readily functionalized to introduce the

chiral cyclohexylethyl moiety into a target structure.

Examples of Applications:

Synthesis of Chiral Ligands: It can be used to prepare chiral ligands for asymmetric

catalysis. For example, it can be used to synthesize chiral Schiff base derivatives of

calix[5]arenes, which have shown potential in enantioselective recognition of amines.

Preparation of Chiral Stationary Phases: It is used in the preparation of chiral

polymethacrylamides. These polymers can be employed as stationary phases in liquid

chromatography for the resolution of racemic amides.[6]

Pharmaceutical Intermediates: The amine serves as a key building block in the synthesis of

various pharmaceutical compounds, where its stereochemistry is crucial for the biological

activity of the final drug molecule.[1]

Safety and Handling
(R)-(-)-1-Cyclohexylethylamine is a hazardous chemical and should be handled with

appropriate safety precautions.

GHS Hazard Classification:

Flammable Liquids: Category 3[3]

Acute Toxicity, Oral: Category 4[3]

Acute Toxicity, Dermal: Category 4[3]

Skin Corrosion/Irritation: Category 1B[3]

Serious Eye Damage/Eye Irritation: Category 1

Hazard Statements:

H226: Flammable liquid and vapor.[3]
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H302 + H312: Harmful if swallowed or in contact with skin.[3]

H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open

flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store

under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous

waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1589246#r-1-cyclohexylethylamine-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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